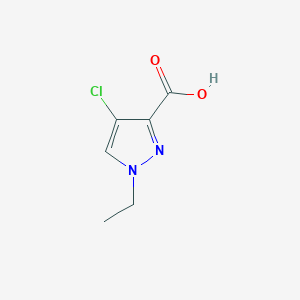

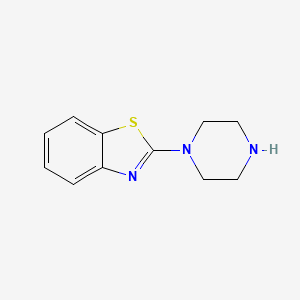

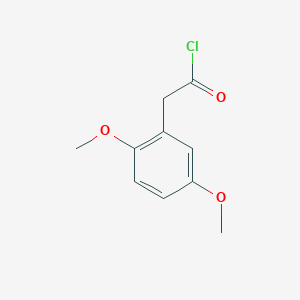

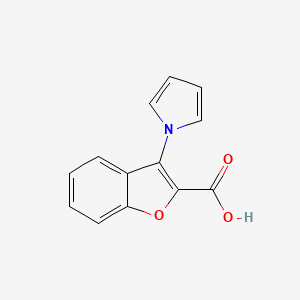

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .

Synthesis Analysis

Pyrroles can be synthesized using the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid .Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is slightly soluble in water but dissolves readily in most organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Reactions

- Synthesis Pathways : 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid derivatives have been utilized in the synthesis of various complex molecules. For instance, benzofuro[3,2-c]pyridine synthesis involves multiple steps including the use of benzofuran derivatives. These compounds are significant for their roles in forming complex structures like [1]benzofuro[3,2-c]pyridine-1(2H)-one and its further derivatives used in complexation reactions with metals like copper and cobalt (Mojumdar, Šimon, & Krutošíková, 2009).

Heterocyclic Compound Synthesis

- Formation of Heterocyclic Systems : Heterocyclic compounds like pyrrolo[3,2-b]carbazoles and 1H-benzofuro[3,2-f]indoles are synthesized using various benzofuran derivatives. These processes often involve clay-catalyzed condensation and ring closure of intermediate compounds, demonstrating the versatility of benzofuran derivatives in organic synthesis (Chunchatprasert, Rao, & Shannon, 1992).

Molecular Interaction Studies

- Supramolecular Interactions : Studies on 1-benzofuran-2,3-dicarboxylic acid, a close relative of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, have explored its potential in forming supramolecular adducts. This research is crucial for understanding the hydrogen bonding and pi-pi interactions in such molecules, which can have implications in designing new materials and pharmaceuticals (Titi & Goldberg, 2009).

Antibacterial and Antitumor Studies

- Biological Activities : Benzofuran derivatives have been explored for their antibacterial and antitumor properties. For example, novel benzofuran-2-yl pyrazole pyrimidine derivatives exhibit notable antitumor activity and have been subject to molecular docking studies to understand their potential as thymidylate synthase inhibitors (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Molecular Docking and Spectroscopic Studies

- Structural and Spectroscopic Analysis : Research involving benzofuran-carboxylic acids derivatives, closely related to 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, has focused on their structural optimization, molecular docking, electronic, and vibrational properties. These studies are essential for understanding the reactivity of these molecules and their potential biological activities (Sagaama et al., 2020).

Wirkmechanismus

Pyrroles

are a class of organic compounds that are widely distributed in nature and are found in many important molecules, including heme, a component of hemoglobin . They are known to interact with various biological targets, such as enzymes and receptors, and can exhibit a wide range of biological activities .

Benzofurans

are a class of organic compounds that consist of a fused benzene and furan ring. They are found in many natural products and pharmaceuticals. Benzofurans have diverse biological activities and are known to interact with various enzymes and receptors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXQBNFNACZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346771 |

Source

|

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80066-99-5 |

Source

|

| Record name | 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)